molecular formula C11H12N2 B042225 1-phenethyl-1H-imidazole CAS No. 49823-14-5

1-phenethyl-1H-imidazole

Cat. No. B042225
CAS RN: 49823-14-5
M. Wt: 172.23 g/mol
InChI Key: SSENHTOBLYRWKU-UHFFFAOYSA-N
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Description

1-phenethyl-1H-imidazole is a compound of interest due to its structure and potential applications in various fields of chemistry and biology. The compound belongs to the imidazole class, which is known for its versatility in chemical reactions and biological significance.

Synthesis Analysis

The synthesis of derivatives of 1-phenethyl-1H-imidazole and related compounds has been reported through various methods. A notable example includes a four-step synthesis process with an overall yield of 9%, where the structure was confirmed via NMR, HRMS, and elemental analysis (Dago et al., 2016). Another approach described the synthesis of b-substituted-1-phenethylimidazoles, highlighting their activity against dermatophytes, yeast cells, and bacteria (Godefroi et al., 1969).

Molecular Structure Analysis

Studies on the molecular structure of 1-phenethyl-1H-imidazole derivatives have shown variations in their photophysical properties based on the structure, with detailed analysis through NMR and mass spectral analyses. These investigations reveal insights into the solvent effects on absorption and fluorescence, elucidating the impact of molecular structure on chemical behavior (Jayabharathi et al., 2014).

Chemical Reactions and Properties

Research has explored the chemical reactions involving 1-phenethyl-1H-imidazole derivatives, including their role as ligands in metal complexes. The synthesis and characterization of such complexes demonstrate the compound's ability to engage in a variety of chemical reactions, with significant implications for its reactivity and application in catalysis (Bénisvy et al., 2003).

Physical Properties Analysis

The physical properties of 1-phenethyl-1H-imidazole and its derivatives have been the subject of various studies. These include investigations into their crystalline structures and the conditions under which they exhibit different states of matter. Such analyses provide essential information on the compound's behavior under different environmental conditions and its potential storage and handling requirements.

Chemical Properties Analysis

1-phenethyl-1H-imidazole exhibits a range of chemical properties that make it a subject of interest for various applications. This includes its behavior as a corrosion inhibitor, demonstrating the compound's ability to protect metals in corrosive environments. Theoretical and experimental studies have confirmed the effectiveness of 1-phenethyl-1H-imidazole derivatives in this role, underscoring their potential in industrial applications (Hajjaji et al., 2021).

Scientific Research Applications

  • Hydrogen-Bonding Networks for Charge Transport : Imidazole forms hydrogen-bonding networks in break-junction experiments, allowing efficient charge transport and potentially enabling dynamic junctions based on supramolecular interactions (Wu et al., 2019).

  • Biomedical Nanotechnologies : The bioactive fluorophore imidazole adsorbs strongly onto ZnO nanocrystals, potentially lowering HOMO and LUMO energy levels, which could benefit biomedical nanotechnologies (Jayabharathi et al., 2015).

  • Antimicrobial Drug Discovery : Certain derivatives of 1-phenethyl-1H-imidazole demonstrate antimycotic properties against dermatophytes, yeasts, and gram-positive bacteria, making them potential candidates in antimicrobial drug discovery (Heeres et al., 1976).

  • Fuel Cell Membranes : Imidazole and its derivatives in polybenzimidazole-phosphoric acid electrolyte improve conductivity in fuel cell membranes, indicating potential applications in energy technology (Schechter & Savinell, 2002).

  • Corrosion Inhibition : Imidazole-based molecules exhibit promising corrosion inhibition efficiency for metals in acidic environments, suggesting eco-friendly applications in material science (Hajjaji et al., 2021).

  • Medicinal Chemistry : Imidazole-based compounds display a broad range of bioactivities, making them promising candidates for various medicinal uses, including diagnostic applications (Zhang et al., 2014).

  • Chemical Education : Imidazole is used as a pH probe in general chemistry classes, serving as an effective method for determining the pH of unknown solutions (Hagan et al., 2007).

  • Synthesis and Characterization : Imidazole derivatives are synthesized and characterized for various applications, including improved absorption and emission properties in materials science (Mohan et al., 2017).

Future Directions

Imidazole and its derivatives, including 1-phenethyl-1H-imidazole, have been the focus of many research studies due to their wide range of chemical and biological properties . They have potential applications in various fields, including medicinal chemistry, where they are being explored for their potential as anticancer agents .

properties

IUPAC Name

1-(2-phenylethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-4-11(5-3-1)6-8-13-9-7-12-10-13/h1-5,7,9-10H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSENHTOBLYRWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436861
Record name 1-phenethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenethyl-1H-imidazole

CAS RN

49823-14-5
Record name 1-phenethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenethylimidazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

β-Bromoethylbenzene (10 g) and 10.6 g of imidazole were reacted at 200° C. for 5 hours, and the reaction mixture was extracted with 200 ml of chloroform. After being washed with a 10% sodium hydrogen carbonate aqueous solution and then with water, the resultant chloroform layer was separated and dried over salt cake. The solvent was then distilled off under reduced pressure and the residue was purified by distillation under reduced pressure to give 5.50 g (yield 45%) of N-phenethylimidazole as an oily material. B.P. 158° to 159° C./5 mmHg. A solution of 0.43 g of the obtained N-phenethylimidazole in 5 ml of ether was then added to a solution of 2.14 g of α-cyclodextrin in 50 ml of water, and the mixture was stirred at room temperature for 3 hours. The mixture was then lyophilized to give a colorless powder which in turn was washed twice with 50 ml of ether and dried under reduced pressure at 50° C. The product was dissolved in deuterium oxide, and it was confirmed from the proton integration ratio of the proton nuclear magnetic resonance spectra that the product was a clathrate compound of α-cyclodextrin and N-phenethylimidazole in a molar ratio of 1 to 1.
Quantity
10 g
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10.6 g
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Synthesis routes and methods II

Procedure details

Under an atmosphere of N2, a mixture of imidazole (788 mg, 11.57 mmol, 2.1 equiv) and potassium carbonate (370 mg, 2.68 mmol, 1 equiv) in dry THF (18 mL) was stirred at rt for 10 min. To this was added a solution of (2-bromoethyl)benzene (1.00 g, 5.40 mmol, 1 equiv) in THF (1 mL) and the mixture was heated at reflux temperature for 14 h. The mixture was filtered and the filtrate was concentrated to a clear oil. The oil was dissolved in CH2Cl2 and the organic phase was washed with water (2×). The CH2Cl2 layer was then extracted with dilute aqueous HCl (3×). The aqueous extract was then neutralized with solid NaHCO3, and the free base extracted using CH12Cl2 (3×). The combined organic extracts were dried Na2SO4) and concentrated. High-vacuum drying gave QC-207 (420 mg, 2.44 mmol, 45%) as a clear oil: 1H NMR (400 MHz, CDCl3): δ 3.05 (t, J=7.0 Hz, 2H), 4.17 (t, J=7.0 Hz, 2H), 6.83 (s, 1H), 7.01-7.09 (m, 3H), 7.22-7.34 (m, 4H); 13C NMR (100 Adz, CDCl3): δ 38.0, 48.6, 118.9, 127.1, 128.7, 128.9, 129.6, 137.2, 137.6.
Quantity
788 mg
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reactant
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370 mg
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reactant
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18 mL
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solvent
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1 g
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reactant
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1 mL
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solvent
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

(2-Bromoethyl)benzene (41.62 g, 0.225 mol) was added dropwise to a stirred mixture of imidazole (13.6 g, 0.2 mol) and sodium bicarbonate (16.8 g, 0.2 mol) in methanol (100 ml). Following the addition, the reaction mixture was stirred at ambient temperature for 24 h, and then stirred and heated under reflux for 6 h. After concentration of the reaction mixture under reduced pressure, the residue was treated with water (100 ml), and this mixture was extracted with chloroform (3×75 ml). The combined extracts were dried (magnesium sulphate), and the solution was then evaporated under reduced pressure. The resulting brown oil was distilled to afford 1-(2-phenylethyl)imidazole, b.p. 122°/0.2 mmHg. The slightly impure product was purified using a silica gel column and by elution with ethyl acetate/methanol (9:1). The product fractions were pooled, concentrated, under reduced pressure, and then distilled, to afford the pure product, b.p. 110°/0.1 mmHg.
Quantity
41.62 g
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reactant
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13.6 g
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16.8 g
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100 mL
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
14
Citations
R Li, H Su, W Chen, YH Yan, C Zhou, L Mou… - Bioorganic & Medicinal …, 2022 - Elsevier
As one of important mechanisms to β-lactam antimicrobial resistance, metallo-β-lactamases (MBLs) have been receiving increasing worldwide attentions. Ambler subclass B1 MBLs are …
Number of citations: 2 www.sciencedirect.com
A Titi, SM Almutairi, AF Alrefaei, S Manoharadas… - Journal of Molecular …, 2020 - Elsevier
… First, 1-phenethyl-1H-imidazole was synthesized by treating imidazole with butyl bromide in … chains were prepared by treating 1-phenethyl-1H-imidazole with the appropriate alkyl …
Number of citations: 21 www.sciencedirect.com
A Nahlé, R Salim, FEL Hajjaji, E Ech-Chihbi… - Arabian Journal of …, 2022 - Elsevier
… (1.1 eq) were added to a solution of 1-phenethyl-1H-imidazole (1 eq) in toluene. The … initially clear homogenous mixture composed of 1-phenethyl-1H-imidazole and the alkyl halide in …
Number of citations: 7 www.sciencedirect.com
FEL Hajjaji, E Ech-Chihbi, R Salim, A Titi… - Materials Science and …, 2023 - Elsevier
… were added to a solution of 1-phenethyl-1H-imidazole in toluene. The solution was then … clear homogenous mixture composed of 1-phenethyl-1H-imidazole and the alkyl halide in …
Number of citations: 16 www.sciencedirect.com
CM Francini, AL Fallacara, R Artusi, L Mennuni… - …, 2015 - Wiley Online Library
… 1-Phenethyl-1H-imidazol-4-amine hydrochloride salt (6 c): 1-Phenethyl-1H-imidazol-4-amine hydrochloride salt 6 c was prepared starting from 4-nitro-1-phenethyl-1H-imidazole 5 c (…
N Iqbal, M Yaqoob, M Javed, M Abbasi, J Iqbal… - Computational and …, 2021 - Elsevier
Bis-imidazolium salts and their Se-NHC adducts were designed, synthesized, and characterized by various spectroscopic techniques. Density Functional Theory (DFT) was applied on …
Number of citations: 7 www.sciencedirect.com
VO Iaroshenko, A Gevorgyan, S Mkrtchyan… - The Journal of …, 2015 - ACS Publications
Pd- or Ni-catalyzed C–H arylation of 4-nitroimidazole derivatives directed by a manipulable nitro group was developed. The reaction tolerates a wide range of substituted aryl halides …
Number of citations: 34 pubs.acs.org
J Bansagi, C Wilson-Konderka… - The Journal of …, 2022 - ACS Publications
The reaction of the HCl or trifluoroacetic acid salts of primary amines with carbonyldiimidazole (CDI) is shown to be a preparatively useful method for forming monosubstituted …
Number of citations: 2 pubs.acs.org
A Gevorgyan - rosdok.uni-rostock.de
The present work aimed to study the transition-metal-catalyzed direct CH arylation of various nitro-substituted heteroarenes, including 4-nitroimidazole derivatives, 4-nitropyrazole …
Number of citations: 3 rosdok.uni-rostock.de
AGM Al-Labadi - 2006 - ub01.uni-tuebingen.de
The objective of this study was to investigate the nucleophilic aromatic substitution using [18F]fluoride as nucleophile. Therefore, structures ranging from simple monosubstituted …
Number of citations: 1 ub01.uni-tuebingen.de

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